molecular formula C24H25N5O7S B12698586 2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate CAS No. 94108-23-3

2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate

Cat. No.: B12698586
CAS No.: 94108-23-3
M. Wt: 527.6 g/mol
InChI Key: FQGKQTRMFPRMQB-UHFFFAOYSA-N
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Description

2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:

    Diazotization: The starting material, 3,5-dinitro-2-thiophene, undergoes diazotization to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-methylphenylamine to form the azo compound.

    Alkylation: The azo compound is further reacted with 2-phenoxyethyl bromide in the presence of a base to introduce the phenoxyethyl group.

    Beta-Alanine Derivatization: Finally, the compound is reacted with N-ethyl-beta-alanine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate involves its interaction with molecular targets through its azo and nitro groups. These functional groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(3,5-Dinitro-2-thienyl)azo]-N-ethyl-N-(2-phenoxyethyl)benzenamine
  • **2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-phenyl)-N-ethyl-beta-alaninate

Uniqueness

2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and biological activity. The combination of the phenoxyethyl and beta-alanine groups also contributes to its distinct properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

94108-23-3

Molecular Formula

C24H25N5O7S

Molecular Weight

527.6 g/mol

IUPAC Name

2-phenoxyethyl 3-[4-[(3,5-dinitrothiophen-2-yl)diazenyl]-N-ethyl-3-methylanilino]propanoate

InChI

InChI=1S/C24H25N5O7S/c1-3-27(12-11-23(30)36-14-13-35-19-7-5-4-6-8-19)18-9-10-20(17(2)15-18)25-26-24-21(28(31)32)16-22(37-24)29(33)34/h4-10,15-16H,3,11-14H2,1-2H3

InChI Key

FQGKQTRMFPRMQB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)OCCOC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(S3)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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